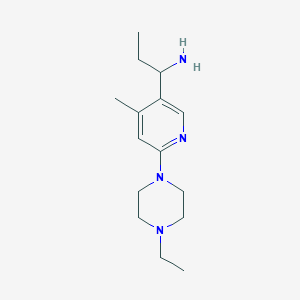
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a methyl group on a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the piperazine moiety. The hydroxyethyl group is then added through a selective hydroxylation reaction. The final step involves the formylation of the piperazine ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be used to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(5-(1-Carboxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde.
Reduction: 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde
- 4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
Uniqueness
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the hydroxyethyl and methyl groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
4-[5-(1-hydroxyethyl)-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-13(14-8-12(10)11(2)18)16-5-3-15(9-17)4-6-16/h7-9,11,18H,3-6H2,1-2H3 |
Clé InChI |
INDBZFRRKJGZCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(C)O)N2CCN(CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




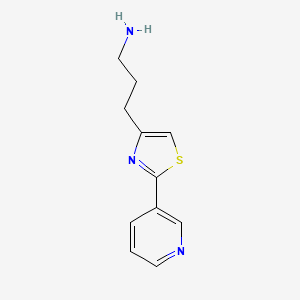

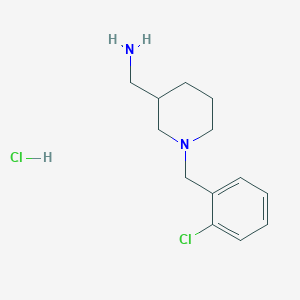


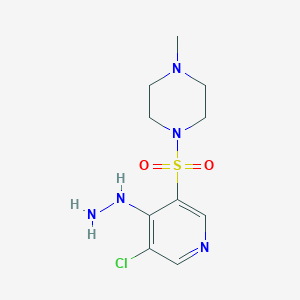
![4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B11806297.png)


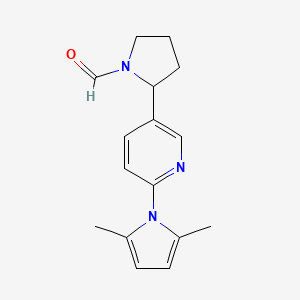
![4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine](/img/structure/B11806322.png)
